molecular formula C15H12F3N3O2 B12521403 N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide CAS No. 652152-94-8

N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B12521403
CAS No.: 652152-94-8
M. Wt: 323.27 g/mol
InChI Key: UOBKEBGMPUZELW-UHFFFAOYSA-N
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Description

N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide is a synthetic small molecule featuring a pyridine core substituted with a trifluoromethyl group at the 4-position and a carboxamide moiety at the 3-position. The phenoxyiminoethyl chain attached to the carboxamide nitrogen introduces both aromatic and imine functional groups, which may influence solubility, target binding, and metabolic stability.

Properties

CAS No.

652152-94-8

Molecular Formula

C15H12F3N3O2

Molecular Weight

323.27 g/mol

IUPAC Name

N-(2-phenoxyiminoethyl)-4-(trifluoromethyl)pyridine-3-carboxamide

InChI

InChI=1S/C15H12F3N3O2/c16-15(17,18)13-6-7-19-10-12(13)14(22)20-8-9-21-23-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,20,22)

InChI Key

UOBKEBGMPUZELW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)ON=CCNC(=O)C2=C(C=CN=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-(phenoxyimino)ethylamine with 4-(trifluoromethyl)pyridine-3-carboxylic acid under controlled conditions. The reaction is often catalyzed by a suitable base, such as triethylamine, and carried out in an organic solvent like dichloromethane. The reaction mixture is then purified using chromatographic techniques to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyimino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Crop Protection

N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide has shown promise as an agrochemical agent. The trifluoromethyl pyridine moiety is known for its efficacy in crop protection against pests and diseases.

  • Mechanism of Action : The compound acts by modulating specific enzymatic pathways in pests, leading to growth inhibition and mortality. This mechanism is similar to other trifluoromethyl pyridine derivatives that have been effective in agricultural applications .

Case Studies

A study published in Frontiers in Plant Science demonstrated that derivatives of trifluoromethyl pyridines exhibited significant antiviral activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). In this study, compounds with similar structural characteristics to this compound were tested for their protective effects on crops:

CompoundCurative Activity (%)Protective Activity (%)EC50 (μg/mL)
A164.158.0347.8
A361.047.8Not reported

These findings indicate the potential of such compounds in enhancing plant resistance to viral infections .

Anticancer Activity

Research indicates that compounds with a similar structure to this compound may possess anticancer properties. The trifluoromethyl group can influence the binding affinity of the compound to target proteins involved in cancer cell proliferation.

  • Mechanism : The compound may inhibit protein kinases that are crucial for cancer cell survival and proliferation, thus presenting a potential therapeutic avenue .

Case Studies

A recent patent application highlighted the synthesis of various trifluoromethyl pyridine derivatives with demonstrated biological activity against cancer cell lines:

Compound NameTarget Cancer TypeIC50 (μM)
Compound ABreast Cancer0.5
Compound BLung Cancer0.7

These results suggest that this compound could be further explored as a candidate for anticancer drug development .

Mechanism of Action

The mechanism of action of N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to target proteins or enzymes, inhibiting their activity and leading to the desired biological effect. The phenoxyimino moiety may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Trifluoromethyl-Substituted Pyridine Derivatives

The trifluoromethyl (CF₃) group is a common substituent in drug design due to its electron-withdrawing properties and metabolic stability. Below is a comparison of key analogs:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Biological Activity/Application Reference
Target Compound 4-CF₃, 3-carboxamide, phenoxyiminoethyl ~400–450 (estimated) Not explicitly stated
UDO () 4-CF₃, piperazinyl, pyridin-3-yl ~500 (estimated) CYP51 inhibitor (anti-T. cruzi)
VN2 () Multiple 4-CF₃-phenyl, pyridine-carboxamide 688.54 Not explicitly stated (complex ligand)
SC1 () CF₃ on chromenone, dimethyl groups ~300 (estimated) ERK1/RasGAP inhibitor (iCM reprogram)

Key Observations :

  • Compared to VN2, the target lacks multiple aromatic CF₃ groups, which may reduce molecular weight and improve bioavailability .

Carboxamide-Containing Analogs

Carboxamide groups are critical for hydrogen bonding in target interactions:

Compound Name Carboxamide Position/Linkage Additional Features Application Reference
Target Compound Pyridine-3-carboxamide with N-phenoxyiminoethyl Imine linkage, aromatic substituent
AS8351 () Imidazopyridine-3-carboxamide Hydroxybenzyl group KDM5B inhibitor (iCM reprogram)
2-(ethylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide () Pyridine-3-carboxamide with ethylsulfanyl Trifluoromethoxyphenyl
N-{2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethyl}-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide () Cyclopenta[b]pyridine-3-carboxamide Thiazolyl, methoxyphenyl Anticancer agent

Key Observations :

  • The target’s phenoxyiminoethyl chain distinguishes it from analogs with aliphatic (e.g., ethylsulfanyl in ) or heterocyclic (e.g., thiazolyl in ) linkages. This may enhance π-π stacking in hydrophobic binding pockets .
  • Unlike AS8351, which targets epigenetic regulators, the target’s lack of a hydroxybenzyl group suggests divergent mechanistic pathways .

Molecular Complexity and Pharmacokinetics

Compound Name Ring System Chiral Centers Calculated logP (Lipophilicity) Reference
Target Compound Pyridine + phenyl/imine 0 (estimated) ~3.5 (estimated)
3-amino-N-(2-methylphenyl)-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide () Fused tricyclic system 1 ~4.2 (estimated)
PD169316 () Pyridine + nitrophenyl 0 ~2.8

Key Observations :

  • The target’s simpler pyridine-phenyl system may offer better synthetic accessibility and lower metabolic clearance compared to fused tricyclic systems () .
  • Higher lipophilicity (estimated logP ~3.5) compared to PD169316 (logP ~2.8) could enhance membrane permeability but reduce aqueous solubility .

Biological Activity

N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

N 2 Phenoxyimino ethyl 4 trifluoromethyl pyridine 3 carboxamide\text{N 2 Phenoxyimino ethyl 4 trifluoromethyl pyridine 3 carboxamide}

This structure features a pyridine ring substituted with a trifluoromethyl group and an imino-phenoxy moiety, which are crucial for its biological interactions.

Pharmacological Properties

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Key findings include:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, indicating potential use in treating infections.
  • Anti-inflammatory Effects : In vitro studies suggest that it may inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory diseases.
  • Anticancer Properties : Preliminary data indicate that the compound may induce apoptosis in cancer cell lines, suggesting a mechanism for its anticancer activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. The following table summarizes key modifications and their effects on activity:

ModificationEffect on Activity
Trifluoromethyl substitutionIncreases lipophilicity and potency
Phenoxyimino groupEnhances binding affinity to targets
Carboxamide functionalityContributes to overall stability

These modifications suggest that careful tuning of the substituents can lead to enhanced biological profiles.

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound.

  • Study on Antibacterial Activity :
    • A compound with a similar trifluoromethyl-pyridine structure was tested against Staphylococcus aureus and exhibited significant antibacterial properties. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong activity .
  • Anti-inflammatory Mechanisms :
    • Research focused on pyridine derivatives revealed that certain modifications could inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory mediators. This aligns with the expected effects of this compound .
  • Cancer Cell Apoptosis Induction :
    • A related study demonstrated that pyridine-based compounds could activate caspase pathways in cancer cells, leading to apoptosis. The findings suggested that modifications to the pyridine ring could enhance these effects .

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